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Introduction
Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme responsible for

the conversion of androgens to estrogens. It catalyzes the aromatization of the A-ring in

androgens like androstenedione and testosterone to produce estrone and estradiol,

respectively. This process is a crucial step in estrogen biosynthesis and plays a significant role

in various physiological processes, including sexual development. Aromatase is expressed in

numerous tissues, such as the gonads, brain, adipose tissue, and placenta. Its activity and

expression are implicated in the pathophysiology of estrogen-dependent diseases, most

notably breast cancer. Consequently, aromatase inhibitors are vital therapeutic agents and

indispensable research tools for investigating the biological roles of estrogens.

(-)-Vorozole (formerly R83842) is the dextro-enantiomer of the triazole derivative R 76,713 and

is a highly potent and selective, non-steroidal competitive inhibitor of aromatase. It functions by

binding reversibly to the cytochrome P450 heme moiety of the enzyme. Its high potency and

specificity make it an excellent tool compound for a wide range of applications in aromatase

research, from in vitro enzyme kinetics to in vivo preclinical models. This document provides

detailed information, quantitative data, and experimental protocols for utilizing (-)-vorozole in a

research setting.
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(-)-Vorozole is a third-generation triazole-based aromatase inhibitor. The triazole group in its

structure facilitates its binding to the heme iron atom within the active site of the cytochrome

P450 aromatase enzyme, competitively inhibiting the binding of the natural androgen

substrates. This reversible inhibition effectively blocks the estrogen biosynthesis pathway. The

specificity of vorozole is a key advantage; it shows a significantly lower affinity for other

cytochrome P450 enzymes involved in steroidogenesis, ensuring that its effects are primarily

mediated through the targeted inhibition of aromatase.

Quantitative Data: Inhibitory Potency and Selectivity
(-)-Vorozole demonstrates high potency against aromatase from different sources and

selectivity over other cytochrome P450 enzymes.
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Target Enzyme
System /
Species

Parameter Value Reference

Aromatase

(CYP19A1)
Human Placental IC50 1.38 nM

Aromatase

(CYP19A1)

Rat Ovarian

Granulosa Cells
IC50 0.44 nM

Aromatase

(CYP19A1)

Rat Ovarian

Granulosa Cells
IC50 1.4 ± 0.5 nM

Aromatase

(CYP19A1)

Recombinant

Human
IC50 4.17 nM

Aromatase

(CYP19A1)
- Ki 0.7 nM

CYP1A1
Human Liver

Microsomes
IC50 0.469 µM

CYP1A2
Human Liver

Microsomes
IC50 321 µM

CYP2A6
Human Liver

Microsomes
IC50 24.4 µM

CYP3A4
Human Liver

Microsomes
IC50 98.1 µM

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Signaling Pathways and Experimental Workflows
Aromatase-Mediated Estrogen Signaling
The following diagram illustrates the central role of aromatase in converting androgens to

estrogens, which in turn activate estrogen receptors, and the point of inhibition by (-)-vorozole.
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Experimental Workflow

1. Prepare Reagents
- Human Placental Microsomes
- NADPH regenerating system
- Androstenedione (substrate)

- (-)-Vorozole dilutions

2. Incubation
Combine microsomes, substrate,

and varying concentrations
of (-)-vorozole.

3. Start Reaction
Add NADPH to initiate

aromatization.

4. Reaction Quench
Stop the reaction after a

defined time (e.g., with acid).

5. Product Quantification
Measure estrone formation
(e.g., via HPLC or ELISA).

6. Data Analysis
Plot % inhibition vs.

vorozole concentration and
calculate IC50 value.
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To cite this document: BenchChem. [(-)-Vorozole: A Potent and Selective Tool for Aromatase
Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15185656#vorozole-as-a-tool-compound-for-
aromatase-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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